molecular formula C10H18N2O3 B173802 Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate CAS No. 179686-38-5

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Cat. No. B173802
CAS RN: 179686-38-5
M. Wt: 214.26 g/mol
InChI Key: ITRUBUQWGNAYGG-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It has an average mass of 214.262 Da and a monoisotopic mass of 214.131744 Da .


Synthesis Analysis

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 373.1±35.0 °C at 760 mmHg, and a flash point of 179.4±25.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is -0.70 .

Scientific Research Applications

Synthesis and Intermediates in Medicinal Chemistry

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of various medicinal compounds. For example, it has been utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate of the Rho-kinase inhibitor K-115, which demonstrates the compound's importance in the production of pharmaceuticals targeting vascular diseases and other conditions (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012). Moreover, its derivatives have been synthesized through the intramolecular Schmidt reaction, revealing its versatility in creating saturated fused heterocyclic systems, which are promising intermediates for the synthesis of N-substituted diazepines with potential therapeutic applications (Moskalenko & Boev, 2014).

Structural and Chemical Research

The compound has also been a subject of structural and chemical research. The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, have been characterized, showcasing the compound's potential for further chemical investigation and application in developing novel chemical entities (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Catalysis and Synthetic Chemistry

In the realm of catalysis and synthetic chemistry, tert-butyl 3-oxo-1,4-diazepane-1-carboxylate-related compounds have been studied for their roles in chemoselective and biomimetic hydroxylation of hydrocarbons. This research highlights the compound's potential utility in environmentally friendly oxidation processes, contributing to the synthesis of alcohols from alkanes with high selectivity and efficiency (Mayilmurugan, Stoeckli-Evans, Suresh, & Palaniandavar, 2009).

Development of Novel Drug Candidates

Additionally, research on the synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines through an Ugi 4CC Staudinger/aza-Wittig sequence illustrates the compound's foundational role in the development of new drug candidates. This showcases the potential for creating a wide range of biologically active compounds from tert-butyl 3-oxo-1,4-diazepane-1-carboxylate derivatives (Lecinska, Corres, Moreno, García-Valverde, Marcaccini, & Torroba, 2010).

Safety and Hazards

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research . This suggests potential future directions in life science research.

properties

IUPAC Name

tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRUBUQWGNAYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620859
Record name tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179686-38-5
Record name tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate (10.2 g) in tetrahydrofuran (THP)/methanol (2/1, 300 mL) was added 1M aqueous lithium hydroxide solution (60 mL). The resultant mixture was stirred at room temperature overnight. An additional 20 ML of 1M aqueous lithium hydroxide solution was added and the mixture was stirred for 6 h. Solvent was removed under reduced pressure, and the residue was dissolved in 50 mL of methanol and 200 mL of toluene and concentrated in vacuo. To the residue in dichloromethane (300 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9.6 g) and 1-hydroxybenzotriazole (HOBT, 6.8 g). The mixture was stirred at room temperature for three days, then treated with saturated aqueous ammonium chloride solution and extracted with three portions of ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography (silica gel, eluting with 4 to 5% [10:1 methanol/aqueous ammonium hydroxide] in dichloromethane) to yield the title compound. MS 215.0 (M+1).
Name
methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate (10.2 g) in tetrahydrofuran (THF)/methanol (2/1, 300 mL) was added 1M aqueous lithium hydroxide solution (60 mL). The resultant mixture was stirred at room temperature overnight. An additional 20 mL of 1M aqueous lithium hydroxide solution was added and the mixture was stirred for 6 h. Solvent was removed under reduced pressure, and the residue was dissolved in 50 mL of methanol and 200 mL of toluene and concentrated in vacuo. To the residue in dichloromethane (300 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9.6 g) and 1-hydroxybenzotriazole (HOBT, 6.8 g). The mixture was stirred at room temperature for three days, then treated with saturated aqueous ammonium chloride solution and extracted with three portions of ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography (silica gel, 4 to 5% methanol/aqueous ammonium hydroxide (10:1) in dichloromethane) to yield the title compound. LS/MS 215.0 (M+1).
Name
methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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